molecular formula C6H9S B1611076 Trivinylantimony CAS No. 5613-68-3

Trivinylantimony

Cat. No.: B1611076
CAS No.: 5613-68-3
M. Wt: 202.9 g/mol
InChI Key: MXZYNPVEAOWKFH-UHFFFAOYSA-N
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Description

Trivinylantimony is an organoantimony compound with the molecular formula (C₂H₃)₃Sb, consisting of an antimony atom bonded to three vinyl groups (–CH=CH₂). Organoantimony compounds are notable for their applications in catalysis, polymer stabilization, and materials science, with reactivity heavily influenced by substituent electronic and steric effects .

Properties

CAS No.

5613-68-3

Molecular Formula

C6H9S

Molecular Weight

202.9 g/mol

IUPAC Name

tris(ethenyl)stibane

InChI

InChI=1S/3C2H3.Sb/c3*1-2;/h3*1H,2H2;

InChI Key

MXZYNPVEAOWKFH-UHFFFAOYSA-N

SMILES

C=C[Sb](C=C)C=C

Canonical SMILES

C=C[Sb](C=C)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The substitution of phenyl groups in triphenylantimony with vinyl groups in trivinylantimony introduces significant differences in steric bulk and electronic properties. Vinyl groups are less bulky and more electron-rich due to conjugation, which may enhance reactivity in certain reactions.

Table 1: Physical Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility (g/L)
This compound (C₂H₃)₃Sb 267.91 Not reported Low (estimated)
Triphenylantimony (C₆H₅)₃Sb 353.07 52–54 <0.001
Triphenylantimony Oxide C₁₈H₁₅OSb 385.09 Not reported Insoluble
Triphenylantimony Diacetate C₂₂H₂₁O₄Sb₂ 639.69 Not reported Slightly soluble

Data sources:

Reactivity and Chemical Behavior

  • Triphenylantimony: Forms stable complexes via oxidative addition reactions with o-quinones, as demonstrated in studies by Cherkasov et al. (2005). The phenyl groups provide steric protection, stabilizing the antimony center but limiting reaction rates in some cases .
  • However, the reduced steric bulk may also render it more susceptible to decomposition or side reactions.
  • Triphenylantimony Oxide (C₁₈H₁₅OSb) : Exhibits lower reactivity due to the Sb–O bond’s stability, making it a common intermediate in antimony-based catalysis .

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